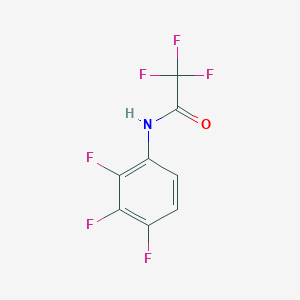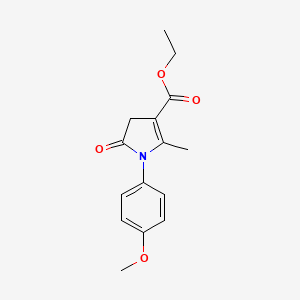![molecular formula C19H13ClO4 B5612593 methyl 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5612593.png)
methyl 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related furan and benzoate derivatives involves complex organic reactions. For instance, the synthesis of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives showcases the importance of substituent effects on photophysical properties, hinting at the meticulous conditions needed for synthesizing similar compounds (Kim et al., 2021). Another study discusses the Michael reactions on chromone derivatives, leading to functionalized benzophenones, benzo[c]chromones, and hydroxybenzoylfuroates, which could be analogous to the synthesis steps for the compound (Terzidis et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, provides insights into the geometric and electronic configuration of compounds. The analysis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate reveals detailed information about its molecular structure, harmonic vibrational frequencies, and non-linear optical (NLO) properties, which are crucial for understanding the behavior of complex organic compounds (Şahin et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving furan and benzoate derivatives are diverse, including oxidative cleavage, Michael addition, and condensation reactions. The study on the oxidative cleavage of the furan ring to form acyl-F-phenyl carboxylates provides a glimpse into the reactivity of furan derivatives and could be related to the chemical behavior of the target compound (Inukai et al., 1982).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. While specific studies on the physical properties of methyl 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate are not available, analyses of similar compounds can provide valuable insights. For example, the study on 3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan discusses the crystal structure stabilized by π–π interactions, which can influence the solubility and stability of related compounds (Choi et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles, electrophiles, and stability under various conditions, define the applications and handling of organic compounds. The synthesis and analysis of related compounds, like the tetrazole derivatives with potential COX-2 inhibitory activity, shed light on the importance of the functional groups' positioning and electronic effects on chemical properties and biological activity (Al-Hourani et al., 2015).
Propriétés
IUPAC Name |
methyl 4-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-23-18(21)14-4-2-12(3-5-14)10-15-11-17(24-19(15)22)13-6-8-16(20)9-7-13/h2-11H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWLVTOIITXNRI-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[N-(4-fluorobenzyl)-N-methylglycyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5612512.png)

![4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]benzoic acid](/img/structure/B5612533.png)
![1-ethyl-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5612547.png)
![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-1-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5612551.png)
![2-chloro-5-[5-(2,2-dicyanovinyl)-2-furyl]benzoic acid](/img/structure/B5612554.png)
![9-(3-hydroxy-2-methylbenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612555.png)
![(6-bromo-4-quinazolinyl)[2-(diethylamino)ethyl]amine](/img/structure/B5612560.png)

![2,3,5-trimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5612564.png)
![1-cyclopropyl-N-ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5612568.png)
![2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]dibenzamide](/img/structure/B5612584.png)

![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5612609.png)